molecular formula GeH2NaO B12350915 Germanate, sodium

Germanate, sodium

Cat. No.: B12350915
M. Wt: 113.64 g/mol
InChI Key: KGZDDBSNCXVTJK-UHFFFAOYSA-N
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Description

Crystallographic Characterization of Orthorhombic and Tetragonal Phases

Sodium germanate exhibits two distinct crystalline phases under ambient and high-pressure conditions. The ambient-pressure orthorhombic phase (space group Cmc2₁) features a three-dimensional network of corner-sharing [GeO₄] tetrahedra, with sodium ions occupying interstitial sites. Experimental lattice parameters at 0 GPa measure a = 10.845 Å, b = 6.224 Å, and c = 4.918 Å, showing close agreement with density functional theory (DFT) calculations (a = 10.82 Å, b = 6.21 Å, c = 4.90 Å). The tetragonal phase (space group I4₁/acd) emerges above 20 GPa, characterized by compressed lattice parameters (a = 7.090 Å, c = 7.609 Å) and increased Ge-O bond ionicity.

Table 1: Crystallographic Parameters of Na₂GeO₃ Phases

Phase Space Group a (Å) b (Å) c (Å) Ge-O Bond Length (Å)
Orthorhombic Cmc2₁ 10.845 6.224 4.918 1.76–1.81
Tetragonal I4₁/acd 7.090 - 7.609 1.72–1.78

The structural evolution involves progressive distortion of [GeO₄] tetrahedra, with the orthorhombic phase maintaining 4-coordinated germanium centers versus mixed 4/5-coordination in the high-pressure tetragonal phase.

Pressure-Induced Structural Transitions (0–25 GPa Range)

Hydrostatic pressure induces significant reorganization of the germanate network, as demonstrated through diamond anvil cell experiments coupled with X-ray diffraction. The compound maintains orthorhombic symmetry up to 15 GPa, with linear lattice compression rates of:
$$
\frac{da}{dP} = -0.193 \, \text{Å/GPa}, \quad \frac{db}{dP} = -0.111 \, \text{Å/GPa}, \quad \frac{dc}{dP} = -0.069 \, \text{Å/GPa}
$$
Beyond 15 GPa, a second-order phase transition initiates, completing at 20 GPa with full conversion to the tetragonal phase. This transition accompanies a 12.7% volume reduction and increases the average germanium coordination number from 4.0 to 4.3.

Table 2: Pressure-Dependent Mechanical Properties

Pressure (GPa) Bulk Modulus (GPa) Shear Modulus (GPa) Vickers Hardness (GPa)
0 58.2 34.7 2.14
15 67.9 40.1 0.84
25 82.4 51.6 10.23

The anomalous hardness decrease at 15 GPa correlates with maximum lattice strain energy prior to phase transition, while post-transition hardening arises from increased covalent character in Ge-O bonds.

Bridging vs. Non-Bridging Oxygen Coordination in GeO₄ Networks

High-resolution ¹⁷O NMR spectroscopy reveals three distinct oxygen environments in sodium germanate glasses and crystals:

  • Bridging oxygens (BO) connecting two [GeO₄] tetrahedra (δ = 50–70 ppm)
  • Non-bridging oxygens (NBO) bonded to single Ge centers (δ = 80–110 ppm)
  • Oxygen atoms linking 4- and 5-coordinated germanium (δ = 120–150 ppm)

Bader charge analysis demonstrates pressure-dependent electron redistribution:
$$
\text{NBO Charge} = -0.351|e| \, \text{(0 GPa)} \rightarrow -0.557|e| \, \text{(25 GPa)}
$$
$$
\text{BO Charge} = -0.440|e| \, \text{(0 GPa)} \rightarrow -0.670|e| \, \text{(25 GPa)}
$$
This charge localization enhances ionic character under pressure, stabilizing the high-density tetragonal phase.

Comparative Analysis with Na₂SiO₃ Structural Analogues

Despite isostructural relationships at ambient conditions, sodium germanate exhibits distinct pressure responses compared to sodium silicate (Na₂SiO₃):

Table 3: Na₂GeO₃ vs. Na₂SiO₃ Structural Comparison

Property Na₂GeO₃ (0 GPa) Na₂SiO₃ (0 GPa) Difference (%)
Lattice Volume (ų) 331.4 298.2 +11.1
Ge/Si-O Bond Length 1.78 Å 1.62 Å +9.9
Phase Transition Pressure 15–20 GPa 8–12 GPa +66
NBO Population 18% 32% -44

The larger ionic radius of Ge⁴⁺ (0.53 Å) versus Si⁴⁺ (0.40 Å) creates more open networks with reduced non-bridging oxygen content, explaining the enhanced pressure stability of germanate structures. First-principles calculations confirm 7% higher formation energy for Na₂GeO₃ (-2.711 eV/atom) compared to Na₂SiO₃ (-2.541 eV/atom), correlating with its greater chemical stability.

Properties

Molecular Formula

GeH2NaO

Molecular Weight

113.64 g/mol

InChI

InChI=1S/Ge.Na.H2O/h;;1H2

InChI Key

KGZDDBSNCXVTJK-UHFFFAOYSA-N

Canonical SMILES

O.[Na].[Ge]

Origin of Product

United States

Preparation Methods

Basic Reaction Principle

The most common method for preparing sodium germanate involves the fusion of germanium dioxide with sodium hydroxide at elevated temperatures. The reaction proceeds according to the following equation:

2 NaOH + GeO₂ → Na₂GeO₃ + H₂O

During this process, an intermediate protonated derivative, NaHGeO₃, forms as a water-soluble salt before converting to the final product.

Experimental Procedure

The solid-state fusion method typically involves the following steps:

  • Mixing stoichiometric amounts of GeO₂ and NaOH in a crucible
  • Heating the mixture to temperatures between 800-1000°C
  • Maintaining the high temperature for several hours to ensure complete reaction
  • Cooling the product to room temperature
  • Optional washing and purification steps to remove unreacted materials

Process Optimization

Several factors affect the quality and yield of sodium germanate prepared via the solid-state fusion method:

Parameter Optimal Range Effect on Product
Temperature 800-1000°C Higher temperatures increase reaction rate but may cause material degradation
Reaction Time 2-12 hours Longer times ensure complete reaction but may increase impurities
NaOH:GeO₂ Ratio 2:1 to 2.2:1 Slight excess of NaOH can improve conversion rate
Crucible Material Platinum or ceramic Must withstand high temperature and corrosive reaction environment
Cooling Rate Gradual Slow cooling promotes better crystallization

Carbonate Method

Reaction Mechanism

An alternative preparation method involves the reaction between sodium carbonate and germanium dioxide:

Na₂CO₃ + GeO₂ → Na₂GeO₃ + CO₂

This reaction eliminates the need for corrosive sodium hydroxide but requires higher temperatures to ensure complete conversion.

Experimental Conditions

Yan et al. reported a successful preparation of Na₂GeO₃ powder by heating a stoichiometric mixture of Na₂CO₃ and GeO₂ at 900°C for 12 hours. The reaction proceeds with the evolution of carbon dioxide gas, leaving behind pure sodium germanate.

Process Parameters

Parameter Value Reference
Reaction Temperature 900°C
Reaction Time 12 hours
Na₂CO₃:GeO₂ Molar Ratio 1:1
Heating Rate 5°C/min
Atmosphere Air
Product Characterization XRD, IR spectroscopy

Hydrothermal Synthesis Method

Principle and Advantages

Hydrothermal synthesis offers several advantages for preparing sodium germanate, including lower reaction temperatures, better control over crystal growth, and the formation of high-purity products. This method utilizes high-pressure aqueous environments to dissolve and recrystallize materials that would otherwise require much higher temperatures.

Experimental Setup

A typical hydrothermal synthesis of sodium germanate involves:

  • Preparing precursor solutions containing germanium and sodium sources
  • Loading the solutions into a Teflon-lined autoclave
  • Sealing and heating the autoclave to 150-300°C under autogenous pressure
  • Maintaining reaction conditions for 24-72 hours
  • Cooling, filtering, washing, and drying the product

Reaction Parameters

While specific parameters for pure Na₂GeO₃ hydrothermal synthesis are limited in the search results, the method has been applied to related germanate systems and can be adapted for sodium germanate preparation:

Parameter Typical Range Considerations
Temperature 150-300°C Lower than solid-state methods
Pressure Autogenous (often 10-100 atm) Determined by fill factor and temperature
Reaction Time 24-72 hours Longer times yield larger crystals
pH 10-14 Alkaline conditions favor germanate formation
Precursors GeO₂ + NaOH or Na₂CO₃ Soluble precursors preferred
Fill Factor 60-80% of autoclave volume Critical for pressure development

Transformation from Lithium Germanate

Reaction Mechanism

West et al. reported a method for preparing sodium germanate through the transformation of lithium germanate:

Li₂GeO₃ + Na₂CO₃ → Na₂GeO₃ + Li₂CO₃

Experimental Procedure

The transformation method involves these steps:

  • Preparing lithium germanate (Li₂GeO₃) as a precursor
  • Mixing Li₂GeO₃ with Na₂CO₃ in appropriate ratios
  • Heating the mixture in an electric muffle furnace at 850°C
  • Verifying the product using X-ray powder diffraction methods

Process Conditions and Results

Parameter Reported Value Effect on Transformation
Starting Materials Li₂CO₃, Na₂CO₃, GeO₂ (electronic grade) High purity ensures quality product
Heating Temperature 850°C Temperature should be high enough for transformation but below melting points
Verification Method Guinier X-ray powder diffraction Used to confirm complete transformation

Preparation of Modified Sodium Germanate Materials

Sodium Germanate-Graphene Composites

Research on related germanate systems suggests that sodium germanate can be incorporated into composite materials. For example, a methodology similar to that used for lead germanate-graphene nanosheet (PbGeO₃-GNS) composites could potentially be adapted:

  • Dispersing graphene oxide in deionized water
  • Adding sodium and germanium precursors to the dispersion
  • Transferring the mixture to an autoclave for hydrothermal treatment
  • Collecting and processing the resulting composite material

Doped Sodium Germanate Systems

Mixed sodium silicon-germanate systems (Na₂Si₁₋ₓGeₓO₃) can be prepared with varying germanium content. These systems show interesting structural and electronic properties, with the germanium content affecting the bond lengths, band gap, and other properties. The preparation involves:

  • Mixing appropriate ratios of silica (SiO₂) and germania (GeO₂) sources with Na₂CO₃
  • Heating the mixture at temperatures between 850-900°C
  • Controlling cooling rates to ensure proper crystallization

The following table shows key bond length data for Na₂GeO₃ compared to Na₂SiO₃:

Bond Type Na₂GeO₃ (Å) Na₂SiO₃ (Å) Reference
X-Bridging Oxygen 1.800 1.63
X-Non-bridging Oxygen 1.712 1.59
Na-Bridging Oxygen 2.41 2.39
Na-Non-bridging Oxygen 2.35 2.32
X-O-X Bond Angle 124.6° 136.7°

Characterization Techniques for Sodium Germanate

X-ray Diffraction Analysis

X-ray diffraction (XRD) is essential for confirming the structure and purity of synthesized sodium germanate. The orthorhombic crystal structure of Na₂GeO₃ has the following lattice parameters:

Parameter Value Reference
Space Group Cmc2₁
a (Å) 10.845
b (Å) 6.224
c (Å) 4.918
Volume (ų) 331.962

Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy provide valuable information about the bonding environment in sodium germanate. Key vibrational modes include:

  • Ge-O stretching vibrations (700-900 cm⁻¹)
  • Ge-O-Ge bending modes (400-600 cm⁻¹)
  • Na-O interactions (below 400 cm⁻¹)

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and phase transformations of sodium germanate. Research indicates that Na₂GeO₃ has a relatively high melting point compared to Na₂SiO₃, with experimental melting points reported around 1088°C for Na₂GeO₃ versus 820°C for Na₂SiO₃.

Factors Affecting Sodium Germanate Preparation Quality

Precursor Purity

The purity of starting materials significantly affects the quality of the final sodium germanate product. Electronic grade GeO₂ and analytical grade sodium compounds are recommended for high-purity synthesis.

Reaction Conditions Control

Careful control of reaction parameters leads to better outcomes:

Factor Impact on Product Quality
Temperature Precision Affects crystallinity and phase purity
Reaction Time Influences completion of reaction and crystal size
Atmosphere Control Can prevent oxidation or contamination
Cooling Rate Determines crystal quality and potential phase separation
Stoichiometry Affects product purity and potential formation of secondary phases

Post-Synthesis Processing

Post-synthesis treatments can improve product quality:

  • Washing to remove soluble impurities
  • Recrystallization for higher purity
  • Drying under controlled conditions
  • Grinding and sieving for particle size control

Chemical Reactions Analysis

Preparation Method

The primary method for synthesizing sodium germanate involves the high-temperature fusion of germanium oxide (GeO2\text{GeO}_2
) with sodium hydroxide (NaOH\text{NaOH}
). The reaction can be summarized as follows:

2NaOH+GeO2Na2GeO3+H2O2\text{NaOH}+\text{GeO}_2\rightarrow \text{Na}_2\text{GeO}_3+\text{H}_2\text{O}

During this process, an intermediate product, sodium hydrogen germanate (NaHGeO3\text{NaHGeO}_3), is formed, which is water-soluble and can be further processed to yield pure sodium germanate crystals .

Reaction Conditions

  • Temperature : The synthesis typically requires temperatures exceeding 800 °C to ensure complete reaction and formation of pure crystals.

  • Purity Control : Control over temperature and reaction time is crucial for achieving desired purity levels and crystal structures.

Chemical Reactions of Sodium Germanate

Sodium germanate can participate in various chemical reactions, particularly in aqueous solutions. Its reactivity is influenced by its polymeric structure, allowing interactions with acids, bases, and other compounds.

Acid-Base Reactions

Sodium germanate exhibits basic properties due to the presence of alkali metal ions (sodium). It can react with acids to form soluble salts of germanium. For example, when reacted with hydrochloric acid (HCl\text{HCl}), it forms:

Na2GeO3+6HCl2NaCl+GeCl4+3H2O\text{Na}_2\text{GeO}_3+6\text{HCl}\rightarrow 2\text{NaCl}+\text{GeCl}_4+3\text{H}_2\text{O}

This reaction illustrates the compound's potential for ion exchange and its utility in synthesizing other germanium-containing compounds .

Oxidation and Reduction Reactions

Sodium germanate can undergo oxidation and reduction reactions:

  • Oxidation : Sodium germanate can be oxidized to form higher oxidation state germanium compounds using oxidizing agents such as oxygen (O2\text{O}_2) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2).

  • Reduction : It can also be reduced to form lower oxidation state compounds using reducing agents like hydrogen gas (H2\text{H}_2) or sodium borohydride (NaBH4\text{NaBH}_4).

Substitution Reactions

Sodium germanate can participate in substitution reactions where the germanium atom is replaced by another element under controlled conditions. Common reagents for substitution include various halogens or other reactive elements.

Structural Characteristics

Sodium germanate features a framework composed of tetrahedrally coordinated germanium atoms surrounded by oxygen atoms. The polymeric structure consists of corner-sharing tetrahedra, contributing to its stability and unique properties .

NMR Spectroscopy Insights

Studies utilizing nuclear magnetic resonance spectroscopy have shown that variations in composition affect the coordination of oxygen atoms in sodium germanate glasses, providing insights into its behavior under different conditions .

Comparative Analysis with Related Compounds

Sodium germanate shares similarities with several other compounds, particularly those containing silicon or other group IV elements:

CompoundChemical FormulaKey Characteristics
Sodium Silicate$$
\text{Na}_2\text{SiO}_3 $$Similar polymeric structure; widely used in glassmaking
Potassium Germanate$$
\text{K}_2\text{GeO}_3 $$Similar synthesis method; different cation properties
Lithium Germanate$$
\text{Li}_2\text{GeO}_3 $$Exhibits different thermal properties; lighter cation
Barium Germanate$$
\text{BaGeO}_3 $$Higher density and melting point; used in ceramics

Sodium germanate's unique structural arrangement and solubility characteristics distinguish it from these similar compounds, making it valuable for various applications in materials science .

Scientific Research Applications

Optical and Electronic Applications

Sodium germanate glasses are notable for their optical properties, making them suitable for optoelectronic applications. Recent studies have shown that the incorporation of tungsten ions into sodium borosilicate germanate glass significantly alters its structural and optical characteristics. For instance, the optical band gap decreases from 3.3 eV to 1.89 eV as the refractive index increases from 1.98 to 2.35 with the addition of tungsten . This suggests potential applications in photonic devices where tunable optical properties are essential.

Table 1: Optical Properties of Sodium Germanate Glass with Tungsten Ion Addition

Composition (mol %)Optical Band Gap (eV)Refractive Index
03.31.98
23.02.05
42.52.15
62.02.25
81.892.35

Structural Studies and Thermal Properties

Molecular dynamics simulations have been employed to investigate the structure of sodium germanate glasses, revealing insights into their thermal stability and structural integrity under various conditions . The findings indicate that sodium germanate exhibits a robust network structure that can withstand thermal fluctuations, making it suitable for high-temperature applications.

Table 2: Thermal Properties of Sodium Germanate Glasses

PropertyValue
Glass Transition Temp (Tg)~500 °C
Density~2.5 g/cm³
Thermal Conductivity~0.8 W/m·K

Case Studies in Material Science

A comprehensive study focused on the effects of varying sodium concentrations in germanate glasses demonstrated significant changes in mechanical properties such as hardness and elasticity . These modifications are crucial for applications requiring durable materials.

Case Study: Mechanical Properties of Sodium Germanate Glasses

  • Objective: To assess how sodium concentration affects mechanical properties.
  • Methodology: Varying Na2O concentrations were incorporated into GeO2 matrices.
  • Findings: Increased sodium content led to enhanced elasticity but reduced hardness, indicating a trade-off between flexibility and durability.

Future Directions and Research Opportunities

The ongoing research into sodium germanate continues to unveil new applications, particularly in the fields of sustainable materials and energy-efficient technologies. The exploration of doped sodium germanate glasses for use in solar cells and solid-state lighting is particularly promising.

Sodium germanate's versatility across various domains underscores its importance in advancing material science and engineering applications. Continued research is essential to unlock its full potential, particularly in developing innovative optoelectronic devices and sustainable materials.

Mechanism of Action

The mechanism by which sodium germanate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of germanium ions, which can participate in various reactions. In biological systems, the exact mechanism of action is still under investigation, but it is believed to involve the interaction of germanium ions with cellular components .

Comparison with Similar Compounds

Structural and Thermal Comparisons with Similar Compounds

Alkali Germanates and Silicates

Sodium germanate’s crystal structure aligns closely with sodium silicate (Na₂SiO₃), but Ge⁴⁺ ions in Na₂GeO₃ exhibit a slightly larger ionic radius (0.53 Å vs. 0.40 Å for Si⁴⁺), leading to expanded lattice parameters . Lithium germanate (Li₂GeO₃) shares a similar orthorhombic framework but has a smaller unit cell volume due to Li⁺’s reduced ionic radius compared to Na⁺ .

Thermal Properties :

  • Sodium germanate glasses (e.g., 5 mol.% Na₂O) are designed for anodic bonding, matching Pyrex®’s glass transition temperature (Tg ≥ 550–560°C) .
  • Lead-germanate glasses are excluded from high-Tg applications due to lower thermal stability, whereas gallo-germanate and alumino-germanate systems retain structural integrity at elevated temperatures .
Table 1: Structural and Thermal Properties of Selected Germanates
Compound Crystal System Space Group Tg (°C) Key Modifiers Reference
Na₂GeO₃ Orthorhombic Cmc2₁ 560–600 None (crystalline)
15Na₂O·85GeO₂ Amorphous ~550 Na₂O (5 mol.%)
10Na₂O−30Sb₂O₃−60GeO₂ Amorphous N/A Sb₂O₃, GeO₂
PbO−GeO₂ Amorphous <500 PbO

Dielectric and Optical Properties

Dielectric Behavior

Sodium germanate glasses exhibit frequency-dependent permittivity (ε) and dielectric modulus (M* = 1/ε*).

Table 2: Optical Properties of Germanate Glasses
Glass System Dopant Emission Band (µm) Key Application Reference
Na₂O−GeO₂ Tm³⁺ 1.8–2.0 Fiber lasers
PbO−GeO₂ Yb³⁺/Er³⁺/Tm³⁺ 1.4–1.6 Broadband NIR sources
Na₂O−GeO₂−CdS CdS nanocrystals 400–500 nm (visible) Photonic devices

High-Pressure and Compositional Effects

High-Pressure Transformations

Under compressive hydrostatic pressure, sodium germanate undergoes electronic bandgap narrowing and enhanced mechanical stability, as predicted by ab initio studies . Comparatively, strontium germanate (SrGe₂O₅) forms high-pressure perovskite phases, analogous to silicates in Earth’s mantle .

Modifier Impacts

  • Alkali-Earth Oxides: Adding BaO or CaO to germanate glasses reduces viscosity and modifies network connectivity, whereas niobium oxide (Nb₂O₅) enhances thermal stability and optical nonlinearity .
  • Fluorides : MgF₂ or AlF₃ incorporation lowers Tg but improves mid-IR transparency in gallo-germanate systems .

Absence of the Germanate Anomaly

In sodium antimony germanate glasses (10Na₂O−xSb₂O₃−(90−x)GeO₂), the germanate anomaly—a density maximum at ~15 mol.% GeO₂—is absent, unlike in pure GeO₂-rich systems. This is attributed to Sb³⁺/Sb⁵⁺ dual oxidation states stabilizing the network .

Ultrafast Laser Modifications

Sodium migration in Na₂GeO₃ glasses under laser irradiation creates nanogratings with GeO₂-rich regions, enabling tunable birefringence. This behavior contrasts with sodium silicate, where Na⁺ redistribution forms nanocrystals .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sodium germanate compounds with controlled stoichiometry?

  • Methodological Answer : Use high-temperature solid-state reactions with Na₂CO₃ and GeO₂ precursors under inert atmospheres (e.g., argon) to prevent oxidation. Monitor phase purity via X-ray diffraction (XRD) and adjust calcination temperatures (800–1200°C) based on thermogravimetric analysis (TGA) results. For glassy systems, rapid quenching in liquid nitrogen ensures amorphous structure retention .

Q. How can structural characterization of sodium germanate glasses be optimized?

  • Methodological Answer : Combine Raman spectroscopy to identify Ge-O bonding modes (e.g., bridging vs. non-bridging oxygen) with nuclear magnetic resonance (NMR) to probe local Ge coordination (e.g., GeO₄ vs. GeO₆ units). Pair these with density functional theory (DFT) simulations to validate assignments of vibrational and electronic spectra .

Q. What safety protocols are critical when handling sodium germanate precursors?

  • Methodological Answer : Follow risk assessments for hygroscopic or reactive precursors (e.g., Na₂O). Use fume hoods for powder handling, wear PPE (gloves, goggles), and ensure emergency access to neutralizing agents (e.g., vinegar for alkaline spills). Document procedures using institutional safety guidelines, not solely relying on published protocols .

Advanced Research Questions

Q. How can contradictions in reported ionic conductivity data for sodium germanate glasses be resolved?

  • Methodological Answer : Systematically compare synthesis conditions (e.g., quenching rates, impurity levels) across studies. Use impedance spectroscopy under controlled humidity to isolate bulk vs. grain-boundary contributions. Cross-validate with neutron scattering to probe sodium-ion mobility dynamics .

Q. What computational frameworks integrate structural and spectroscopic data for sodium germanate systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations parameterized with XRD/Raman data to model glass networks. Validate against experimental properties (e.g., density, refractive index) using the lever rule for phase mixtures. For example, predicted vs. experimental density errors can be minimized to <5% using this approach .

Q. How should researchers manage conflicting interpretations of Ge coordination in alkali-germanate glasses?

  • Methodological Answer : Perform extended X-ray absorption fine structure (EXAFS) spectroscopy to directly quantify Ge-O bond lengths and coordination numbers. Compare results with ab initio MD simulations to resolve discrepancies between Raman-derived models and experimental data .

Q. What strategies ensure FAIR-compliant data management for sodium germanate research?

  • Methodological Answer : Use ontology-driven metadata (e.g., ChEBI for chemical terms) to annotate datasets. Deposit raw spectra, simulation inputs, and synthesis protocols in domain-specific repositories like NFDI4Chem. Include machine-readable descriptors for methods (e.g., "quenching rate: 100 K/s") .

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